molecular formula C24H24N4O3 B4374397 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE

Cat. No.: B4374397
M. Wt: 416.5 g/mol
InChI Key: LOLDRJBUXPGEIH-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide is a complex organic compound that features a benzamide core linked to an isoxazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Attachment of the Isoxazole to Benzamide: The isoxazole derivative is then reacted with a benzamide derivative through a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound.

    Final Coupling: The final step involves coupling the pyrazole derivative with the isoxazole-benzamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the benzamide can yield the corresponding amine.

    Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in the development of new materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzamide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]methylpiperidine hydrochloride: This compound shares the isoxazole moiety but differs in the rest of the structure.

    4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: This compound also contains an isoxazole ring but has different substituents.

Uniqueness

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide is unique due to its combination of isoxazole, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-7-4-5-8-20(16)14-28-12-11-23(26-28)25-24(29)19-9-6-10-21(13-19)30-15-22-17(2)27-31-18(22)3/h4-13H,14-15H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLDRJBUXPGEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=CC=C3)OCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Reactant of Route 2
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE

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